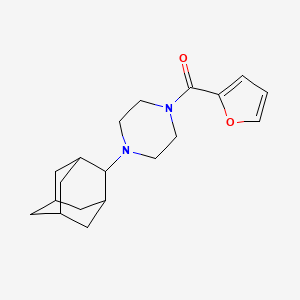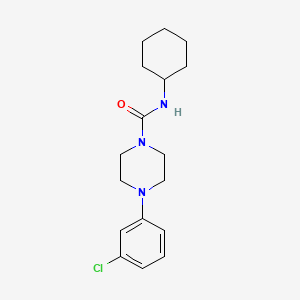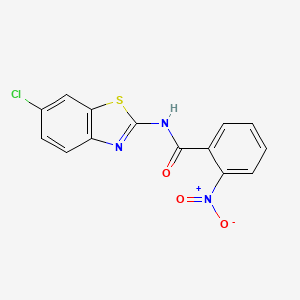
N-(3,4-dimethoxyphenyl)-N'-(3-fluorophenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenyl)-N'-(3-fluorophenyl)thiourea, also known as DFTU, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. DFTU is a thiourea derivative that has been synthesized through a multistep reaction process.
作用機序
The mechanism of action of N-(3,4-dimethoxyphenyl)-N'-(3-fluorophenyl)thiourea is not fully understood. However, studies have shown that this compound inhibits the activity of enzymes that are involved in various cellular processes. This compound has been shown to inhibit the activity of protein kinase C, which is involved in cell signaling pathways. This compound has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis. This compound has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. In vivo studies have shown that this compound has insecticidal activity against various pests.
実験室実験の利点と制限
N-(3,4-dimethoxyphenyl)-N'-(3-fluorophenyl)thiourea has various advantages and limitations for lab experiments. One advantage of this compound is its potential use as a therapeutic agent for various diseases. Another advantage of this compound is its insecticidal activity against various pests. However, one limitation of this compound is its challenging synthesis process, which requires expertise in organic chemistry. Another limitation of this compound is its unknown mechanism of action, which makes it difficult to understand its effects on cellular processes.
将来の方向性
There are various future directions for the study of N-(3,4-dimethoxyphenyl)-N'-(3-fluorophenyl)thiourea. One future direction is the study of this compound as a potential therapeutic agent for neurodegenerative diseases. Another future direction is the study of this compound as a potential pesticide for various pests. Further research is needed to understand the mechanism of action of this compound and its effects on cellular processes. Additionally, the synthesis process of this compound can be optimized to make it more efficient and cost-effective.
合成法
The synthesis of N-(3,4-dimethoxyphenyl)-N'-(3-fluorophenyl)thiourea involves a multistep reaction process. The first step involves the reaction of 3,4-dimethoxybenzylamine with 3-fluorobenzoyl chloride to form N-(3-fluorophenyl)-3,4-dimethoxybenzamide. The second step involves the reaction of N-(3-fluorophenyl)-3,4-dimethoxybenzamide with thiourea to form this compound. The synthesis of this compound is a challenging process that requires expertise in organic chemistry.
科学的研究の応用
N-(3,4-dimethoxyphenyl)-N'-(3-fluorophenyl)thiourea has been studied for its potential applications in various fields of science. In the field of medicine, this compound has been studied for its anti-cancer properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis. This compound has also been studied for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. In the field of agriculture, this compound has been studied for its potential use as a pesticide. Studies have shown that this compound has insecticidal activity against various pests.
特性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(3-fluorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2S/c1-19-13-7-6-12(9-14(13)20-2)18-15(21)17-11-5-3-4-10(16)8-11/h3-9H,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWAWLIIFMBWQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=S)NC2=CC(=CC=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(3-methylphenyl)methanesulfonamide](/img/structure/B5884201.png)



![N-(3,4-dimethylphenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5884250.png)

![2-ethoxy-3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-6-(4-methylphenyl)pyridine](/img/structure/B5884257.png)
![4-methoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5884264.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5884265.png)

![7-(4-isopropylphenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B5884285.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-ethylglycinamide](/img/structure/B5884291.png)
